molecular formula C16H25NO B13014571 1-Isobutyl-2-(4-methoxyphenyl)piperidine

1-Isobutyl-2-(4-methoxyphenyl)piperidine

Cat. No.: B13014571
M. Wt: 247.38 g/mol
InChI Key: SEDXZDJNRXSKSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration reactions . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-2-(4-methoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Isobutyl-2-(4-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(2-methylpropyl)piperidine

InChI

InChI=1S/C16H25NO/c1-13(2)12-17-11-5-4-6-16(17)14-7-9-15(18-3)10-8-14/h7-10,13,16H,4-6,11-12H2,1-3H3

InChI Key

SEDXZDJNRXSKSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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